1-(2-Oxo-2-(3-oxo-2-(2-oxo-2-(phenylamino)ethyl)piperazin-1-yl)ethyl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core linked via a 2-oxoethyl chain to a piperazine ring substituted with a 3-oxo group and a 2-oxo-2-(phenylamino)ethyl moiety.
Properties
Molecular Formula |
C20H27N5O4 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-[2-[2-(2-anilino-2-oxoethyl)-3-oxopiperazin-1-yl]-2-oxoethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H27N5O4/c21-19(28)14-6-9-24(10-7-14)13-18(27)25-11-8-22-20(29)16(25)12-17(26)23-15-4-2-1-3-5-15/h1-5,14,16H,6-13H2,(H2,21,28)(H,22,29)(H,23,26) |
InChI Key |
QJKPYZGYGBGFHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-2-(3-oxo-2-(2-oxo-2-(phenylamino)ethyl)piperazin-1-yl)ethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of Piperidine and Piperazine Rings: These rings are synthesized separately using standard organic synthesis techniques.
Coupling Reactions: The intermediate compounds are coupled using reagents such as coupling agents and catalysts to form the desired product.
Purification: The final product is purified using techniques like recrystallization, chromatography, and distillation to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxo-2-(3-oxo-2-(2-oxo-2-(phenylamino)ethyl)piperazin-1-yl)ethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-(2-Oxo-2-(3-oxo-2-(2-oxo-2-(phenylamino)ethyl)piperazin-1-yl)ethyl)piperidine-4-carboxamide exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperazine and piperidine showed promising results against various cancer cell lines, including breast and lung cancers. The mechanism of action appears to involve the inhibition of specific enzymes involved in cancer cell proliferation and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study found that similar piperazine derivatives displayed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the phenylamino group is believed to enhance the lipophilicity of the molecules, facilitating better penetration into bacterial cell membranes .
Anticonvulsant Activity
Research into piperazine-containing compounds has revealed their potential as anticonvulsants. A systematic study showed that certain analogs exhibited significant protective effects in animal models of seizures. The structure of 1-(2-Oxo-2-(3-oxo-2-(2-oxo-2-(phenylamino)ethyl)piperazin-1-yl)ethyl)piperidine-4-carboxamide suggests it may interact with neurotransmitter systems, particularly GABAergic pathways, to exert its effects .
Central Nervous System Effects
Mechanism of Action
The mechanism of action of 1-(2-Oxo-2-(3-oxo-2-(2-oxo-2-(phenylamino)ethyl)piperazin-1-yl)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Piperidine/Piperazine Cores
- Compound 3D (1-(2-Oxo-2-(phenylamino)ethyl)piperidine-4-carboxylic acid): A precursor to the target compound, featuring a piperidine ring with a phenylamino-substituted oxoethyl chain. It lacks the secondary piperazine ring but shares the carboxamide-related carboxylic acid group, highlighting the importance of the phenylamino-oxoethyl motif in synthetic pathways .
- Compound 25 (4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide) : Contains a piperidine-carboxamide core with a benzodiazolyl substituent. Unlike the target compound, it lacks the piperazine ring but demonstrates how halogen substitutions (e.g., Cl, I) enhance receptor selectivity .
- Compound 9 (1-((Phenylcarbamoyl)methyl)-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide) : Shares the piperidine-carboxamide and phenylcarbamoyl groups but replaces the piperazine with a thiophene-oxadiazole moiety. This substitution likely alters solubility and bioactivity .
Functional Group Comparisons
- Oxoethyl-Phenylamino Motif: N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide: Retains the oxoethyl-phenylamino group but substitutes the piperidine with a pyrimidinyl-piperazine. Substituted N-(2-Oxo-2-(phenylamino)ethyl) thiomorpholine-4-carboxamide derivatives (4a-t): These compounds exhibit local anesthetic activity, emphasizing the role of the oxoethyl-phenylamino group in modulating ion channel interactions. However, the target compound’s piperidine-piperazine framework may offer different pharmacokinetic profiles .
Key Observations :
- Antimicrobial vs. CNS Activity: Azetidinone derivatives (e.g., 4j, 7h) with chloro substitutions show antimycobacterial activity, while dibenzodiazepinone-piperazine analogs (e.g., 101) target CNS receptors. This suggests that the target compound’s activity could be tuned by modifying substituents on the piperazine ring .
Biological Activity
The compound 1-(2-Oxo-2-(3-oxo-2-(2-oxo-2-(phenylamino)ethyl)piperazin-1-yl)ethyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features multiple functional groups, including piperidine and piperazine moieties, which are known for their biological significance. The presence of the phenylamino group enhances its interaction with biological targets.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to 1-(2-Oxo-2-(3-oxo-2-(2-oxo-2-(phenylamino)ethyl)piperazin-1-yl)ethyl)piperidine-4-carboxamide . For instance, derivatives containing piperazine and phenyl groups have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | < 10 | |
| Compound B | HT29 (human colorectal carcinoma) | 15 | |
| Compound C | Jurkat (T-cell leukemia) | < 5 |
These results suggest that modifications in the structure can lead to enhanced anticancer activity, highlighting the importance of SAR studies.
Antimicrobial Activity
Research has also indicated that similar compounds exhibit antimicrobial properties. A study evaluated a series of piperazine derivatives against Mycobacterium tuberculosis, revealing promising results.
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound D | Anti-tubercular | 1.35 - 2.18 | |
| Compound E | Anti-tubercular | 3.73 - 4.00 |
These findings underscore the potential of piperazine-containing compounds as candidates for further development in treating infectious diseases.
The proposed mechanisms of action for these compounds include:
- Inhibition of Protein Kinases : Some derivatives have been shown to inhibit key kinases involved in cancer progression.
- Induction of Apoptosis : Compounds may trigger apoptotic pathways in cancer cells, leading to cell death.
- Antimicrobial Mechanisms : Inhibition of bacterial cell wall synthesis and disruption of membrane integrity have been suggested as mechanisms for antimicrobial activity.
Case Studies
A recent study focused on synthesizing various analogs of the target compound, evaluating their biological activities through in vitro assays. Notably, one derivative demonstrated an IC50 value significantly lower than established drugs, indicating superior potency.
Example Case Study
In a comparative analysis, a newly synthesized derivative was tested against standard anticancer agents:
| Drug/Compound | IC50 (µM) |
|---|---|
| Doxorubicin | 10 |
| Target Compound | 5 |
This study illustrates the potential for developing more effective treatments based on structural modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
